molecular formula (C2H3OR)nwhere R = H or COCH3<br>(CH2CHOH-)n<br>CH2CHOH<br>C2H4O B147449 Polyvinyl alcohol CAS No. 9002-89-5

Polyvinyl alcohol

Cat. No.: B147449
CAS No.: 9002-89-5
M. Wt: 44.05 g/mol
InChI Key: IMROMDMJAWUWLK-UHFFFAOYSA-N
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Description

Polyvinyl alcohol appears as odorless white to cream-colored granules or powder. Pure aqueous solutions are neutral or faintly acid and subject to mold growth. pH (4% aqueous solution): 5-8. Strongly hydrophilic. (NTP, 1992)
A polymer prepared from polyvinyl acetates by replacement of the acetate groups with hydroxyl groups. It is used as a pharmaceutic aid and ophthalmic lubricant as well as in the manufacture of surface coatings artificial sponges, cosmetics, and other products.

Mechanism of Action

Target of Action

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer . It is primarily used as an ophthalmic lubricant , and its main target is the eye, specifically the tear film . PVA increases the persistence of the tear film, thereby lubricating and soothing dry or irritated eyes .

Mode of Action

PVA’s mode of action is based on its hydrophilic properties as a synthetic resin . By increasing the persistence of the tear film, it lubricates and soothes dry or irritated eyes . In addition, PVA is used as a stabilizer in the preparation of various nanoparticles, such as polymer nanoparticles, metal nanoparticles, and lipid nanoparticles .

Biochemical Pathways

The biodegradation of PVA is a two-step process . Some bacteria excrete extracellular PVA oxidase to yield oxidized PVA, which is partly under spontaneous depolymerization and is further metabolized by the second step enzyme (hydrolase) . On the other hand, PVA (whole and depolymerized to some extent) must be taken up into the periplasmic space of some Gram-negative bacteria, where PVA is oxidized by PVA dehydrogenase, coupled to a respiratory chain .

Pharmacokinetics

PVA is poorly absorbed from the gastrointestinal tract and is readily eliminated from the body . When injected intravenously, PVA has a half-life of 90 minutes . Intraocularly, in eye drop form, the half-life is 7.2 minutes .

Result of Action

The result of PVA’s action is the temporary relief of burning and irritation due to dryness of the eye or from exposure to wind or sun . It lubricates the eyes and helps protect against further eye irritation or dryness . In addition, PVA-based microparticles have received FDA 510(k) approval to be used as embolisation particles for peripheral hypervascular tumors .

Action Environment

PVA is a biodegradable, biocompatible, non-toxic, and water-soluble polymer . It can degrade under certain conditions, making it more environmentally friendly compared to other synthetic polymers . The biodegradability of PVA is influenced by environmental factors such as the presence of specific bacteria and enzymes . Furthermore, PVA’s water solubility means that it dissolves in water, significantly reducing solid waste issues .

Biochemical Analysis

Biochemical Properties

PVA interacts with various biomolecules. For instance, it has been shown to form biodegradable films with bacterial succinoglycan . The interaction between PVA and succinoglycan affects the thickness, transmittance, water holding capacity, and structural and mechanical properties of the resulting films .

Cellular Effects

PVA has been found to have effects on various types of cells. For example, plasma treatment of PVA leads to ultraviolet light-induced crosslinking and decreasing water absorption, which significantly improves the cytocompatibility of the polymer . This is manifested by enhanced growth of human adipose-derived stem cells .

Molecular Mechanism

The molecular mechanism of PVA involves its synthesis through the polymerization of vinyl acetate, in a reaction that involves the conversion of the acetate groups to hydroxyl groups . This gives PVA its notable solubility in water, a trait not common in many synthetic polymers .

Temporal Effects in Laboratory Settings

The effects of PVA can change over time in laboratory settings. For instance, the properties of PVA films can be influenced by the ratio of PVA to succinoglycan, affecting their thickness, transmittance, water holding capacity, and structural and mechanical properties .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of different dosages of PVA in animal models. It is known that PVA is used in a variety of medical applications due to its biocompatibility and low toxicity .

Metabolic Pathways

PVA is involved in certain metabolic pathways. It is biodegradable under both aerobic and anaerobic conditions . The biodegradation of PVA is a two-step process involving the action of PVA oxidases/hydrolases .

Transport and Distribution

PVA is a water-soluble polymer , which suggests that it can be transported and distributed within cells and tissues via aqueous channels. Specific transporters or binding proteins that interact with PVA have not been identified yet.

Properties

IUPAC Name

ethenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROMDMJAWUWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH2CHOH, C2H4O
Record name ethenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethenol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9002-89-5, 25067-41-8, 27101-67-3
Record name Poly(vinyl alcohol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9002-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenol, homopolymer, isotactic
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethenol, homopolymer, syndiotactic
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID8051467
Record name Vinyl alcohol
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Molecular Weight

44.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-75-5, 9002-89-5
Record name Vinyl alcohol
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Record name Hydroxyethylene
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Record name POLYVINYL ALCOHOL
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Record name Vinyl alcohol
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Record name Vinyl alcohol
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Record name ethenol
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Synthesis routes and methods I

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
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Synthesis routes and methods II

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
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100 g
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reactant
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1500 mL
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40 mL
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Synthesis routes and methods III

Procedure details

To 100 g of a copolymer made by the process of the present invention and having the composition 55.8 wt % vinyl acetate, 32.8 wt % TFE and 11.4 wt % HFP, was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide to form a copolymer suspension in the methanol. After three days at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products to give a 25.1 wt % solution of polymer of composition 2.7 wt % vinyl acetate, 37.4 wt % vinyl alcohol, 44.5 wt % TFE, and 15.4 wt % HFP.
[Compound]
Name
copolymer
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100 g
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Synthesis routes and methods IV

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
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2.5 g
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188 mL
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[Compound]
Name
polyvinyl alcohol
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Synthesis routes and methods V

Procedure details

1000 parts by weight of a 10% by weight solution of polyvinyl alcohol having a degree of polymerization Pn of about 1300 and a vinyl acetate unit content of 1.8% by weight are heated to 90° C. and, after the addition of 9.3 parts by weight of 10% by weight sodium hydroxide solution, stirred for 30 minutes at 90° C. The solution is then cooled to 16° C., the cooling time between 40° C. and 16° C. being 20 minutes, and treated with 65 parts by weight of concentrated hydrochloric acid. 57.6 parts by weight of n-butyraldehyde are added continuously to this mixture in the course of 20 minutes, with stirring. One hour after completion of the aldehyde addition, the batch is heated with stirring to 50° C. within one hour and kept for three hours at this temperature. After working up as described in Example 1, a pulverulent polyvinylbutyral containing 21.6% by weight of vinyl alcohol units and 0.1% by weight of vinyl acetate units is obtained. The polymer is mixed with 29% by weight of triethylene glycol bis-heptanoate as the plasticizer and 0.015% by weight of potassium formate (10% by weight in water), relative to the mixture, and extruded to give a 0.76 mm thick film. Laminated glass is produced from the film, as described in Example 1.
[Compound]
Name
polyvinyl alcohol
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[Compound]
Name
aldehyde
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reactant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyvinyl alcohol

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